3,5-Di-tert-butyl-4-methoxytoluene
Overview
Description
3,5-Di-tert-butyl-4-methoxytoluene is a chemical compound with the molecular formula C16H26O . It is used in various industrial and scientific research .
Synthesis Analysis
The synthesis of 3,5-Di-tert-butyl-4-methoxytoluene has been reported in several studies. For instance, one study reported the synthesis of flavonoid analogues possessing the 3,5-di-tert-butyl-4-hydroxyphenyl moiety . Another study reported the synthesis of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate .Molecular Structure Analysis
The molecular structure of 3,5-Di-tert-butyl-4-methoxytoluene contains a total of 43 bonds, including 17 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .Physical And Chemical Properties Analysis
3,5-Di-tert-butyl-4-methoxytoluene has a molecular weight of 234.38 g/mol. It has a density of 0.89g/cm3 and a boiling point of 291.8ºC at 760mmHg. The compound has a flash point of 112.9ºC .Scientific Research Applications
Kinetic and Thermodynamic Acidity
The alkoxy group in methoxytoluene, similar to 3,5-Di-tert-butyl-4-methoxytoluene, can influence its kinetic and thermodynamic acidity, particularly when reacting with butylithium or tert-butyllithium reagents (Schlosser, Maccaroni, & Marzi, 1998).
Metabolism Studies
Studies on the metabolism of similar compounds in rats and humans show significant differences in how these compounds are processed, which is important for understanding their biological impact (Daniel, Gage, & Jones, 1968).
Battery Technology
In lithium-ion batteries, compounds like 3,5-di-tert-butyl-1,2-dimethoxybenzene have been studied for their effectiveness as redox shuttle additives. Their stability and degradation mechanisms are crucial for battery safety and efficiency (Zhang, Zhang, & Amine, 2010).
Synthesis Methodology
Methods for preparing derivatives of similar compounds have been developed, which are significant for industrial applications like the synthesis of antioxidants (吴成, 王华, 赵丽君, & 赵文军, 2011).
Environmental Impact Analysis
The degradation of related antioxidants in water and their potential toxicities have been examined, which is vital for assessing the environmental impact of these chemicals (Fries & Püttmann, 2002).
Pharmacological Potential
Derivatives of similar compounds have been synthesized and evaluated as potential anti-inflammatory and analgesic agents (Ikuta et al., 1987).
Steric Effects in Reactions
The reaction of aryl radicals with surfaces, including those with tert-butyl groups, has been studied to understand steric effects, relevant for surface chemistry and material science (Combellas et al., 2009).
Hydrolysis Studies
The hydrolysis of quinone methide, a degradation product of similar antioxidants, has been studied, which has implications for pharmaceutical formulations (Willcockson, Toteva, & Stella, 2013).
Safety And Hazards
properties
IUPAC Name |
1,3-ditert-butyl-2-methoxy-5-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-11-9-12(15(2,3)4)14(17-8)13(10-11)16(5,6)7/h9-10H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWAVADIILZVIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)OC)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164872 | |
Record name | 3,5-Di-tert-butyl-4-methoxytoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Di-tert-butyl-4-methoxytoluene | |
CAS RN |
1518-53-2 | |
Record name | 3,5-Di-tert-butyl-4-methoxytoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Di-tert-butyl-4-methoxytoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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